molecular formula C15H13BrN4O2 B6082665 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B6082665
M. Wt: 361.19 g/mol
InChI Key: VVOLHIQHQGNSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research.

Mechanism of Action

4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 exerts its effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated in response to various stimuli, such as bacterial or viral infections, cytokines, and stress, and plays a crucial role in the initiation and maintenance of inflammation.
4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which binds to NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 has been shown to possess several biochemical and physiological effects, including:
1. Inhibition of NF-κB activation and subsequent decrease in the production of pro-inflammatory cytokines and chemokines.
2. Induction of apoptosis in cancer cells and inhibition of cancer cell proliferation.
3. Sensitization of cancer cells to chemotherapy.
4. Protection against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition, which allows for the selective targeting of inflammatory and cancerous cells. 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 has also been shown to have a low toxicity profile, making it a safe and viable option for further research.
However, one of the limitations of using 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 is its relatively low solubility in water, which can affect its bioavailability and efficacy in vivo. This can be overcome by using appropriate solvents and delivery methods.
List of

Future Directions

1. Further investigation into the mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082.
2. Development of novel formulations and delivery methods to improve the bioavailability and efficacy of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082.
3. Evaluation of the potential of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 as a therapeutic agent for various inflammatory and cancerous conditions.
4. Investigation into the potential of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 as a sensitizer for chemotherapy and radiation therapy.
5. Exploration of the potential of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 in the treatment of viral infections.
6. Investigation into the potential of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 in the prevention and treatment of neurodegenerative diseases.
7. Identification of potential drug interactions and adverse effects of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082.
Conclusion:
4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 is a promising chemical compound that has shown potential therapeutic applications in the fields of inflammation and cancer. Its ability to selectively inhibit NF-κB activation and subsequent pro-inflammatory gene expression makes it a valuable tool for further research. However, further studies are needed to fully understand the mechanisms underlying its effects and to evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 involves several steps, starting from the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with ethyl isoxazole-4-carboxylate, followed by the addition of 4-aminophenylboronic acid and subsequent cyclization to form the final product. The synthesis process has been optimized and improved over time, resulting in higher yields and purity of the compound.

Scientific Research Applications

4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications, particularly in the fields of cancer and inflammation. Several studies have shown that 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
In addition to its anti-inflammatory properties, 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 has also been shown to possess anti-cancer properties. Studies have demonstrated that 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and sensitize cancer cells to chemotherapy.

properties

IUPAC Name

4-bromo-2-ethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2/c1-2-20-14(12(16)9-17-20)15(21)19-11-5-3-10(4-6-11)13-7-8-18-22-13/h3-9H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOLHIQHQGNSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-ethyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.